N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-ethylphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and benzyl groups, and a urea linkage connecting to an ethylphenyl group
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-5-18-10-12-20(13-11-18)23-22(27)24-21-16(3)25-26(17(21)4)14-19-8-6-15(2)7-9-19/h6-13H,5,14H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQUNZMWVGOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-ethylphenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the methyl and benzyl groups.
Urea Linkage Formation: The urea linkage is formed by reacting the pyrazole derivative with an isocyanate or by using phosgene and an amine to introduce the urea functionality.
Final Coupling: The final step involves coupling the pyrazole-urea intermediate with 4-ethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-ethylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-chlorophenyl)urea
Uniqueness
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-ethylphenyl)urea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethylphenyl group. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
